

Key reactions and reactivity of Ethylhydrazine oxalate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethylhydrazine oxalate*

Cat. No.: *B1584216*

[Get Quote](#)

An In-Depth Technical Guide to the Core Reactions and Reactivity of **Ethylhydrazine Oxalate**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Ethylhydrazine Oxalate

Ethylhydrazine oxalate (CAS No. 6629-60-3) is a molecular salt formed from the stoichiometric reaction of ethylhydrazine and oxalic acid.^[1] Its chemical formula is $C_2H_8N_2 \cdot C_2H_2O_4$, with a molecular weight of approximately 150.13 g/mol.^{[1][2][3]} In its solid state, it exists as a white to off-white crystalline powder, a form that offers superior stability and handling characteristics compared to the free base, ethylhydrazine, which is a flammable and volatile liquid.^[1] The compound's structure is stabilized by robust hydrogen bonding between the ethylhydrazinium cations and the oxalate anions.^[1]

This salt's primary significance in the scientific community, particularly in medicinal chemistry and organic synthesis, lies in its function as a stable and reliable precursor to the ethylhydrazine moiety. Hydrazine derivatives are foundational building blocks for a vast array of heterocyclic compounds, many of which form the core of pharmacologically active molecules.^[4] This guide provides an in-depth exploration of the core reactivity, key chemical transformations, and practical applications of **ethylhydrazine oxalate**, grounded in established chemical principles and safety protocols.

Physicochemical Properties and Handling

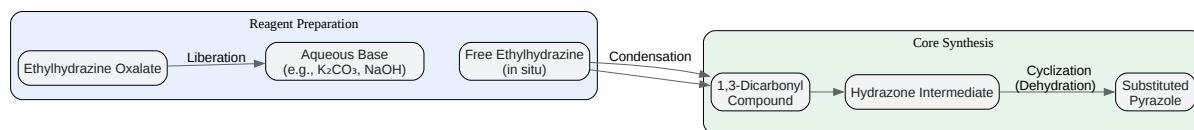
A clear understanding of a reagent's physical properties is fundamental to its effective and safe use in a laboratory setting. The oxalate salt form tames the hazardous nature of pure ethylhydrazine, rendering it a manageable solid.

Property	Value	Source(s)
CAS Number	6629-60-3	[3][5][6][7][8]
Molecular Formula	C ₄ H ₁₀ N ₂ O ₄	[3][7]
Molecular Weight	~150.13 g/mol	[1][2][3]
Appearance	White to off-white powder or crystals	
Melting Point	170-173 °C (with decomposition)	[1][5][6][7]
Storage	Room temperature, sealed in a dry, dark place	[9]

Expert Insight: The choice of the oxalate salt is deliberate. Oxalic acid is a dicarboxylic acid that can effectively neutralize the basic ethylhydrazine, resulting in a stable, non-hygroscopic solid with a well-defined melting and decomposition point. This crystalline nature facilitates accurate weighing and stoichiometry calculations, which is critical for reproducible synthetic outcomes.

Core Reactivity and Key Synthetic Applications

The reactivity of **ethylhydrazine oxalate** is dictated by the distinct chemical natures of its two components: the nucleophilic ethylhydrazine and the acidic oxalate. In most synthetic applications, the primary goal is to utilize the ethylhydrazine moiety, which requires its liberation from the salt.


Primary Role: Precursor for Heterocyclic Synthesis

Ethylhydrazine oxalate is a key starting material for synthesizing a variety of nitrogen-containing heterocyclic compounds, which are of significant interest in drug discovery.[1][5][8] The ethylhydrazine fragment provides the N-N bond and an ethyl group, which can be crucial for tuning the steric and electronic properties of the final molecule to optimize biological activity.

Key Synthetic Targets:

- 1-Ethyl-1H-indazoles: These structures are prevalent in medicinal chemistry.[1][5][8]
- Pyrazoles and Pyrazolopyrimidines: Used in the development of kinase inhibitors and other therapeutic agents.[5][10]
- Pyridazine Derivatives: Potential anticonvulsant agents have been synthesized from this precursor.[1][5][8]

The fundamental reaction involves the condensation of ethylhydrazine with a molecule containing two electrophilic centers, leading to cyclization. A classic example is the Knorr pyrazole synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy Ethylhydrazine oxalate | 6629-60-3 [smolecule.com]
- 2. Ethylhydrazine oxalate MSDS CasNo.6629-60-3 [lookchem.com]
- 3. chemscene.com [chemscene.com]

- 4. calcasolutions.com [calcasolutions.com]
- 5. Ethylhydrazine = 96.0 T 6629-60-3 [sigmaaldrich.com]
- 6. Ethylhydrazine oxalate | CAS#:6629-60-3 | Chemsoc [chemsoc.com]
- 7. 6629-60-3 Cas No. | Ethylhydrazine oxalate | Matrix Scientific [matrixscientific.com]
- 8. ETHYL HYDRAZINE OXALATE | 6629-60-3 [chemicalbook.com]
- 9. 6629-60-3|Ethylhydrazine oxalate|BLD Pharm [bldpharm.com]
- 10. 1-Ethylhydrazine hydrochloride | [frontierspecialtychemicals.com]
- To cite this document: BenchChem. [Key reactions and reactivity of Ethylhydrazine oxalate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584216#key-reactions-and-reactivity-of-ethylhydrazine-oxalate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com